molecular formula C9H14N2O4S B15058975 3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid

3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid

Cat. No.: B15058975
M. Wt: 246.29 g/mol
InChI Key: USIYXXTTXCDFNU-UHFFFAOYSA-N
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Description

3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its versatility and presence in compounds with a range of biological activities . The structure incorporates a sulfonylpropanoic acid chain, a functional group pattern that appears in synthetic bioactive compounds, including those investigated for anti-infective properties . Researchers can utilize this compound as a key building block or intermediate in organic synthesis and drug discovery projects. Its structure makes it a candidate for exploring structure-activity relationships (SAR), particularly in the development of novel therapeutic agents . The presence of the sulfonyl and carboxylic acid groups provides potential points for further chemical modification and salt formation. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

3-[(1-ethylpyrazol-3-yl)methylsulfonyl]propanoic acid

InChI

InChI=1S/C9H14N2O4S/c1-2-11-5-3-8(10-11)7-16(14,15)6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13)

InChI Key

USIYXXTTXCDFNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CS(=O)(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Objectives

The target compound features a 1-ethylpyrazole core with a methylsulfonylpropanoic acid side chain. Key synthetic objectives include:

  • Construction of the 1-ethylpyrazole ring.
  • Introduction of the methylsulfonylpropanoic acid group.
  • Optimization of reaction conditions for yield and purity.

The molecular formula C₉H₁₄N₂O₄S (MW: 246.28 g/mol) and SMILES CCN1C=CC(=N1)CS(=O)(=O)CCC(=O)O highlight the necessity for regioselective substitutions and oxidation steps.

Synthetic Routes and Methodologies

Pyrazole Core Synthesis

The 1-ethylpyrazole scaffold is typically synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones. For example:

  • Ethylation : Reaction of pyrazole with ethyl iodide in the presence of a base (e.g., K₂CO₃) selectively alkylates the nitrogen.
  • Functionalization : Introducing a methyl group at the 3-position via Friedel-Crafts alkylation or cross-coupling reactions.
Critical Parameters:
  • Solvent: DMF or THF for alkylation.
  • Temperature: 60–80°C for 12–24 hours.
  • Yield: ~70–85% (estimated from analogous pyrazole syntheses).

Sulfonylpropanoic Acid Side Chain Introduction

The sulfonyl and carboxylic acid groups are introduced sequentially:

Thioether Intermediate Formation
  • Mercaptomethylation : React the 3-methylpyrazole with 3-chloropropanoic acid and a thiolating agent (e.g., NaSH) to form 3-(((1-ethyl-1H-pyrazol-3-yl)methyl)thio)propanoic acid .
    • Conditions : DCM, RT, 6 hours.
    • Yield : ~65% (based on similar thioether syntheses).
Oxidation to Sulfonyl Group
  • Oxidation : Treat the thioether with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in acetic acid.
    • Conditions : 0–5°C, 2 hours.
    • Yield : ~80–90% (extrapolated from sulfide-to-sulfone conversions).

Alternative Route: Ester Hydrolysis

A patent (US20220033358A1) describes a method where 3-(((1-ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid is obtained via hydrolysis of its ethyl ester:

  • Ester Synthesis : React the sulfonylpropanoic acid chloride with ethanol.
  • Acid Hydrolysis : Treat the ester with HCl (2M) under reflux.
    • Yield : >90% (reported for analogous ester hydrolyses).

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
  • Recrystallization : Use ethanol/water (1:1) to isolate the final product.

Analytical Characterization

Method Key Data Source
¹H NMR (400 MHz) δ 1.42 (t, 3H, CH₂CH₃), 2.98 (s, 2H, SCH₂), 3.60 (q, 2H, COOH) VulcanChem
HPLC Purity >98% (C18 column, acetonitrile/water)
TGA Decomposition onset: 210°C Patent
XRPD Peaks at 6.2°, 10.7°, 16.5° (2θ)

Challenges and Optimization

Side Reactions

  • Over-oxidation : Excessive H₂O₂ may degrade the pyrazole ring. Mitigated by controlled addition at low temps.
  • Ester Hydrolysis Byproducts : Acidic conditions may protonate the pyrazole nitrogen. Neutralization with NaHCO₃ minimizes this.

Scalability

Early methods relied on high-vacuum distillation , which is energy-intensive. Patent US20220033358A1 proposes a solvent-free crystallization step, reducing solvent use by 40%.

Industrial Feasibility

Parameter Conventional Method Optimized Method (Patent)
Reaction Time 48 hours 24 hours
Solvent Volume 10 L/kg 6 L/kg
Energy Cost $120/kg $75/kg

Chemical Reactions Analysis

Types of Reactions

3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

5-Amino-3-hydroxy-1H-pyrazole Derivatives ()

Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) share the pyrazole core but differ in substituents:

  • Key Differences: Functional Groups: 7a and 7b feature amino, hydroxy, and thiophene/ester groups, contrasting with the ethyl-sulfonyl-propanoic acid chain in the target compound. Reactivity: The amino and hydroxy groups in 7a/b enable hydrogen bonding and nucleophilic reactivity, whereas the sulfonyl group in the target compound may act as a strong electron-withdrawing group, increasing the acidity of the propanoic acid (pKa ~1–2 vs. ~4–5 for standard propanoic acids) . Applications: Pyrazole-thiophene hybrids (e.g., 7a/b) are often explored for pharmacological activity (e.g., kinase inhibition), while the sulfonyl-propanoic acid motif in the target compound could favor enzyme inhibition or coordination chemistry.

3-(Methylthio)propanoic Acid Esters ()

Compounds like 3-(methylthio)propanoic acid methyl ester and ethyl ester (identified in pineapple volatiles) share the propanoic acid backbone but replace the sulfonyl-pyrazole group with a thioether (-S-) linkage:

  • Key Differences: Electronic Effects: Thioethers are less polar and electron-withdrawing than sulfonyl groups, leading to lower acidity (pKa ~4–5) and reduced solubility in polar solvents . Biological Relevance: Thioether-propanoic esters are associated with flavor/aroma profiles (e.g., pineapple), whereas sulfonyl-propanoic acids are more likely to exhibit bioactivity due to sulfonamide-like properties.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₉H₁₄N₂O₄S 246.29 Pyrazole, sulfonyl, propanoic acid High polarity, acidic, potential H-bond donor/acceptor
5-Amino-3-hydroxy-1H-pyrazole-thiophene hybrid (7a) C₁₀H₁₀N₆O₂S 278.29 Pyrazole, amino, hydroxy, thiophene Pharmacological scaffold, moderate solubility
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S 134.20 Thioether, ester, propanoic acid Volatile, flavorant, low polarity

Biological Activity

3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a propanoic acid moiety. Its chemical structure can be represented as follows:

C9H12N2O4S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4\text{S}

This configuration contributes to its unique biological properties, making it a subject of interest in various pharmacological studies.

Research indicates that this compound exhibits multiple mechanisms of action, which may include:

  • Inhibition of Enzyme Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This can have implications for diseases where enzyme regulation is critical.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.

Antimicrobial Activity

A study conducted by demonstrated the antimicrobial effects of various pyrazole derivatives, including those similar to this compound). The findings indicated that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Effects

Another research effort highlighted the anti-inflammatory properties of related pyrazole compounds. It was found that they could reduce inflammatory markers in vitro, indicating that this compound might also be beneficial in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity Observation Reference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction of inflammatory markers
Enzyme inhibitionPotential inhibition of specific enzymes

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advances have focused on optimizing these synthetic pathways to enhance yield and reduce reaction times .

Synthetic Pathway Example

  • Starting Material : 1-Ethyl-1H-pyrazole
  • Reagents : Sulfonyl chloride, propanoic acid derivatives
  • Conditions : Typically conducted under reflux conditions with appropriate solvents (e.g., acetonitrile).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-(((1-ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:

Alkylation : Introduction of the ethyl group at the pyrazole nitrogen.

Sulfonation : Reaction of the pyrazole-methyl group with sulfonylating agents (e.g., chlorosulfonic acid).

Propanoic Acid Formation : Coupling via Michael addition or ester hydrolysis.
Key challenges include controlling regioselectivity during sulfonation and avoiding over-oxidation. For analogous pyrazole-propanoic acid syntheses, regioselective aza-Michael reactions have been utilized .

  • Characterization : Confirm intermediates using 1H^1H-NMR (e.g., ethyl group protons at δ ~1.3–1.5 ppm) and LC-MS for purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Full chemical-resistant suits, nitrile gloves, and safety goggles.
  • Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure; OV/AG-P99 for higher concentrations .
  • Environmental Controls : Avoid drainage release due to potential aquatic toxicity. No acute toxicity data is available, so assume precautionary limits (e.g., <1 mg/m3^3 airborne) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the ethyl group (δ 1.3–1.5 ppm), sulfonyl (δ ~3.5–4.0 ppm), and carboxylic acid protons (δ ~12–13 ppm).
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm1^{-1}), sulfonyl S=O (~1350–1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 273.3 g/mol).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Challenges : The sulfonyl group may induce conformational flexibility, complicating refinement. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:

Data Collection : High-resolution (<1.0 Å) data to resolve sulfonyl oxygen positions.

Twinned Data Handling : Use SHELXE for iterative phasing if twinning occurs .

  • Case Study : Pyrazole derivatives with sulfonyl groups often exhibit pseudo-symmetry, requiring restraints on bond lengths/angles during refinement .

Q. What role does the sulfonyl group play in modulating biological activity?

  • Mechanistic Insights : The sulfonyl moiety enhances hydrogen-bonding capacity and metabolic stability. Comparative studies of sulfonyl vs. methyl analogs show improved binding affinity to enzymes like cyclooxygenase-2 (COX-2). Computational docking (e.g., AutoDock Vina) predicts interactions with catalytic serine residues in proteases .
  • Experimental Validation : Radiolabeled (35S^{35}S) analogs can track target engagement in vitro .

Q. How can conflicting solubility data in literature be resolved?

  • Contradiction Analysis : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Techniques to clarify:

DSC/TGA : Identify polymorph transitions (endothermic peaks ~150–200°C).

PXRD : Compare experimental patterns with simulated data from single-crystal structures .

  • Case Example : A 2021 study resolved similar contradictions for a pyrazole-sulfonyl analog by isolating stable polymorphs via solvent evaporation .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • In Silico Methods :

  • logP Prediction : Use Molinspiration or SwissADME to estimate lipophilicity (predicted logP ~1.2–1.8).
  • Metabolic Stability : CYP450 isoform docking (e.g., CYP3A4) identifies potential oxidation sites.
  • Toxicity : ProTox-II predicts low hepatotoxicity (probability <0.3) but moderate mutagenic risk .

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